Methyl 3-(cbz-amino)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

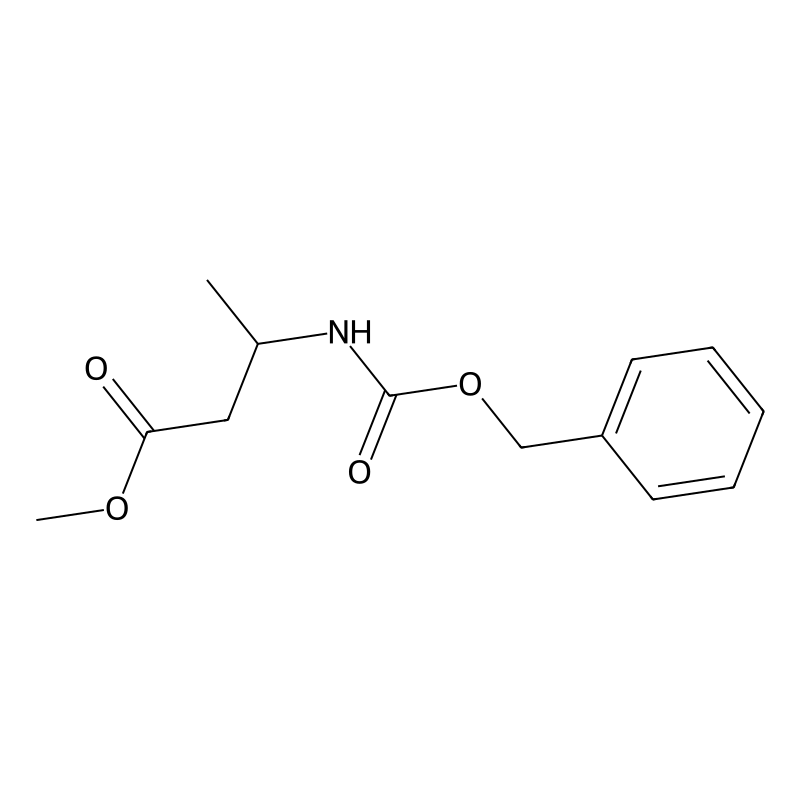

Methyl 3-(cbz-amino)butanoate, also known as (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate, is a chemical compound with the molecular formula CHNOS and a molecular weight of 297.37 g/mol. This compound features a benzyloxycarbonyl (cbz) protecting group on the amino functionality, which is commonly used in peptide synthesis to protect amines from undesired reactions during chemical transformations. The structure of methyl 3-(cbz-amino)butanoate includes a butanoate moiety, which is significant in various biochemical applications and synthetic pathways .

- Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions, yielding the corresponding amino acid derivative.

- Esterification: The carboxylic acid portion can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.

- Amination: The compound can participate in nucleophilic substitution reactions where the amino group can react with electrophiles, expanding its utility in synthetic organic chemistry.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

- Antimicrobial Activity: Many amino acid derivatives show antimicrobial properties, potentially making this compound useful in developing antibiotics.

- Enzyme Inhibition: Some studies suggest that related compounds may inhibit certain cytochrome P450 enzymes, indicating potential applications in drug metabolism studies .

Methyl 3-(cbz-amino)butanoate can be synthesized through several methods:

- Direct Amination: Starting from methyl 3-bromobutanoate, the compound can be synthesized by reacting it with cbz-protected amines under basic conditions.

- Enzymatic Methods: Lipase-catalyzed reactions have been reported for the resolution of racemic mixtures of similar compounds, providing an enantiomerically pure product .

- Multi-step Synthesis: A more complex synthesis may involve several steps including protection-deprotection strategies and coupling reactions to build the desired structure efficiently.

These methods illustrate its accessibility for research and industrial applications .

Methyl 3-(cbz-amino)butanoate has potential applications in various fields:

- Pharmaceutical Development: As a building block for peptide synthesis and drug design.

- Biochemical Research: Useful in studies involving enzyme kinetics and metabolic pathways due to its structural similarity to natural amino acids.

- Synthetic Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving methyl 3-(cbz-amino)butanoate focus primarily on its interactions with enzymes and other biological molecules:

- Cytochrome P450 Inhibition: Preliminary data suggest that it may inhibit specific cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.

- Binding Studies: Its structural characteristics allow it to interact with various receptors and enzymes, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with methyl 3-(cbz-amino)butanoate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid | 28862-80-8 | 0.97 |

| (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid | 27025-24-7 | 0.86 |

| Methyl (S)-2-(Cbz-amino)-3-butenoate | 56762-93-7 | 0.88 |

These compounds exhibit unique properties that differentiate them from methyl 3-(cbz-amino)butanoate, such as variations in their side chains or functional groups, which can significantly influence their biological activities and synthetic utility .